Bestatin

Descripción general

Descripción

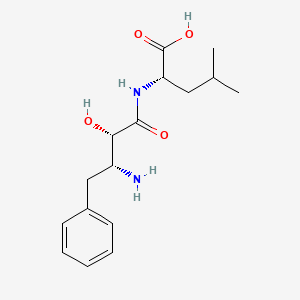

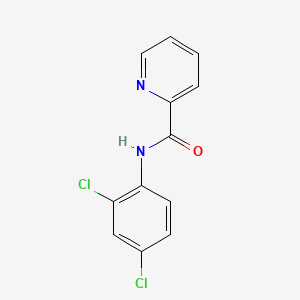

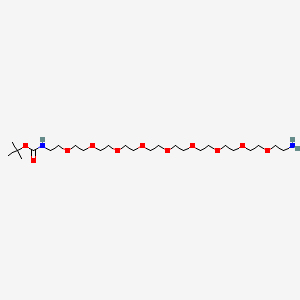

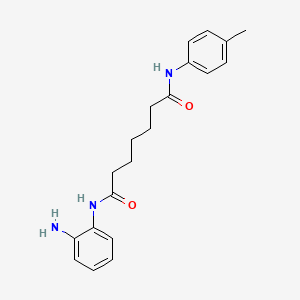

[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl]-L-leucine is a peptide.

[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl]-L-leucine is a natural product found in Streptomyces abikoensis and Streptomyces olivoreticuli with data available.

Aplicaciones Científicas De Investigación

Adyuvante inmunomodulador en vacunas

Se ha descubierto que el Bestatin es una potente molécula inmunomoduladora de pequeño tamaño que impulsa respuestas inmunitarias robustas y duraderas como adyuvante en vacunas virales . Se ha evaluado como un nuevo adyuvante de molécula pequeña para vacunas inactivadas contra la Fiebre Aftosa (FMD). La vacuna contra la FMD formulada con this compound mejoró la inmunidad temprana, intermedia y, en particular, a largo plazo en animales experimentales (ratones) y animales diana (cerdos) .

Tratamiento del cáncer de mama

El this compound actúa como un adyuvante quimioterapéutico, desencadenando la apoptosis en las células cancerosas . Se ha estudiado su efecto en las células madre de cáncer de mama (BCSCs) ordenadas de líneas celulares de cáncer de mama. Los resultados indicaron que el this compound inhibe la migración y la proliferación de las células de cáncer de mama al reducir la naturaleza de las BCSCs tanto in vitro como in vivo .

Regulación del sistema inmunitario

El this compound se ha utilizado como herramienta para dilucidar el papel fisiológico de algunas exopeptidasas de mamíferos en la regulación del sistema inmunitario .

Crecimiento tumoral e invasión

Se ha descubierto que el this compound desempeña un papel en el crecimiento de los tumores y su invasión de los tejidos circundantes .

Degradación de proteínas celulares

El this compound se ha utilizado para estudiar la degradación de proteínas celulares .

Estimulador y restaurador hematopoyético

El this compound se ha identificado como un estimulador y restaurador hematopoyético pan .

Inhibidor de péptidos opioides naturales

Se ha descubierto que el this compound inhibe varios péptidos opioides naturales .

Mejorar la proliferación de la médula ósea humana normal

El this compound se ha utilizado como inmunomodulador para mejorar la proliferación de la médula ósea humana normal para formar colonias CFU-GM .

Mecanismo De Acción

Target of Action

Bestatin, also known as Ubenimex, is a competitive protease inhibitor . It primarily targets aminopeptidase B , leukotriene A4 hydrolase , and aminopeptidase N . These enzymes play crucial roles in various physiological processes, including protein degradation, immune response modulation, and cell signaling .

Mode of Action

This compound exerts its effects by binding to its target enzymes and inhibiting their activity . As a competitive inhibitor, it competes with the substrate for the active site of the enzyme, thereby reducing the rate of the reaction . This interaction leads to changes in cellular processes that these enzymes are involved in, such as protein degradation and immune response .

Biochemical Pathways

The inhibition of aminopeptidases by this compound affects several biochemical pathways. For instance, it has been shown to reduce the stemness of breast cancer stem cells (BCSCs) by regulating the cell cycle, leading to increased cell apoptosis and decreased cell proliferation . Moreover, this compound has been found to protect endopeptides against catabolism, exhibiting analgesic activity .

Pharmacokinetics

The pharmacokinetics of this compound in mice are dependent on the route of administration . It has a short half-life (1.69 min t1/2 α and 12.8 min t1/2 β), but a high initial serum level following intravenous administration . When administered via other routes (intraperitoneal, subcutaneous, intramuscular, or oral), this compound has longer half-lives . The maximum area under the curve (concentration×time), which is indicative of the drug’s bioavailability, occurs following intravenous and intramuscular administration .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to inhibit the migration and proliferation of breast cancer cells by reducing the stemness of BCSCs . In addition, it triggers apoptosis in cancer cells . This compound also enhances the immune response, as evidenced by its use as an adjuvant in viral vaccines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the physiological environment of the cell, including pH and the presence of other molecules, can affect the binding of this compound to its target enzymes. Additionally, the drug’s therapeutic activity is associated with its pharmacokinetics, requiring aggressive (either daily or twice daily injection, especially following oral administration) and high-dose administration due to its brief serum half-life .

Análisis Bioquímico

Biochemical Properties

Bestatin interacts with a variety of enzymes, proteins, and other biomolecules. It is known to inhibit aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of proteins. This inhibition can affect numerous biochemical reactions within the cell .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in breast cancer cells, this compound has been found to inhibit the migration and proliferation of cells by reducing the stemness of breast cancer stem cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of aminopeptidases, thereby inhibiting their activity. This can lead to changes in protein degradation processes within the cell .

Metabolic Pathways

This compound is involved in the metabolic pathways related to protein degradation. It interacts with aminopeptidases, which are enzymes involved in the final stages of protein degradation. This interaction can affect metabolic flux and metabolite levels within the cell .

Subcellular Localization

It’s known that this compound can interact with aminopeptidases located in various compartments within the cell, potentially affecting its activity or function .

Propiedades

Número CAS |

58970-76-6 |

|---|---|

Fórmula molecular |

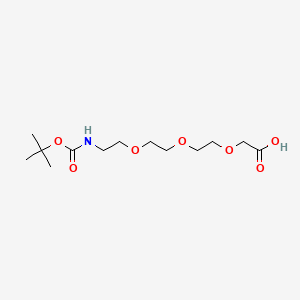

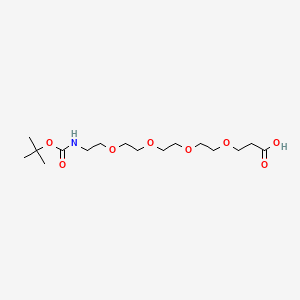

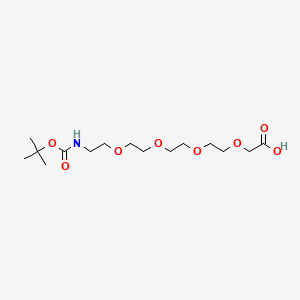

C16H24N2O4 |

Peso molecular |

308.37 g/mol |

Nombre IUPAC |

2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C16H24N2O4/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22) |

Clave InChI |

VGGGPCQERPFHOB-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O |

SMILES isomérico |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O |

SMILES canónico |

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O |

Apariencia |

White solid powder |

| 58970-76-6 | |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-amino-2-hydroxy-4-phenylbutyryl-L-leucine bestatin bestatin, (D-Leu)-(R-(R*,R*))-isomer bestatin, (D-Leu)-(R-(R*,S*))-isomer bestatin, (D-Leu)-(S-(R*,S*))-isomer bestatin, (L-Leu)-(R-(R*,R*))-isomer bestatin, (L-Leu)-(R-(R*,S*))-isomer bestatin, (L-Leu)-(S-(R*,R*))-isomer bestatin, (L-Leu)-(S-(R*,S*))-isomer, hydrochloride ubenimex |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea](/img/new.no-structure.jpg)